REACTION_CXSMILES
|
Br[C:2]1[CH:11]=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH2:31]([OH:35])[CH2:32][C:33]#[CH:34]>Cl[Pd]Cl.[Cu]I.C(NCC)C>[OH:35][CH2:31][CH2:32][C:33]#[C:34][C:2]1[CH:11]=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=O)OC)C=CC=C1
|
Name
|
|
Quantity
|
930 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
PdCl2
|
Quantity
|
316 mg
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]Cl
|
Name
|
|
Quantity
|
1200 mL
|
Type
|
solvent
|
Smiles
|
C(C)NCC
|
Name
|
|
Quantity
|
27 mL
|
Type
|
reactant
|
Smiles
|
C(CC#C)O
|
Name
|
CuI
|
Quantity
|
680 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction medium is then stirred at 20° C. for 120 hours
|
Duration
|
120 h
|
Type
|
CUSTOM
|
Details
|
the solvent is then evaporated off
|
Type
|
CUSTOM
|
Details
|
the residue obtained
|
Type
|
CUSTOM
|
Details
|
is then purified by chromatography on silica
|
Type
|
CUSTOM
|
Details
|
After evaporation, 46.7 g of a brown oil
|
Type
|
CUSTOM
|
Details
|
are thus obtained (64% yield)
|
Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
|
OCCC#CC1=C(C(=O)OC)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |